Biological Activity Spectrum of 3,5,6,7-Tetramethoxyflavone: A Technical Guide
Biological Activity Spectrum of 3,5,6,7-Tetramethoxyflavone: A Technical Guide
Executive Summary & Chemical Profile[1][2]
3,5,6,7-Tetramethoxyflavone (CAS: 75413-07-9) is a specific, fully methylated polymethoxyflavone (PMF) distinct from its more widely studied isomer, 5,6,7,4'-tetramethoxyflavone (often abbreviated as TMF in cancer literature). Predominantly isolated from medicinal species such as Gomphrena martiana (Amaranthaceae), Helichrysum nitens (Asteraceae), and the mushroom Oudemansiella raphanipes, this compound represents a lipophilic flavonoid scaffold with verified fungitoxic properties and contributory cytotoxic activity.
Unlike hydroxyflavones (e.g., Quercetin), the complete methylation of the A and C rings in 3,5,6,7-Tetramethoxyflavone drastically alters its pharmacokinetics, enhancing metabolic stability and membrane permeability. This guide dissects its biological spectrum, distinguishing its specific activities from general PMF class effects.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3,5,6,7-tetramethoxy-2-phenylchromen-4-one |
| CAS Number | 75413-07-9 |
| Molecular Formula | C₁₉H₁₈O₆ |
| Molecular Weight | 342.34 g/mol |
| Key Structural Feature | Quadruple methylation at positions 3, 5, 6, and 7; Lack of free hydroxyl groups on the core flavone skeleton.[1][2][3][4] |
| Solubility | High lipophilicity; Soluble in Chloroform, DMSO, Ethyl Acetate. Poorly soluble in water. |
Biological Activity Spectrum
Antifungal & Fungitoxic Activity
The most definitive biological activity associated with 3,5,6,7-Tetramethoxyflavone is its fungitoxicity . Research involving Helichrysum nitens identified this compound as a key epicuticular methylated flavonoid responsible for the plant's defense against fungal pathogens.
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Mechanism: The high degree of methylation allows the molecule to penetrate the fungal cell wall and plasma membrane, a barrier often impermeable to more polar, hydroxylated flavonoids.
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Spectrum: Effective against phytopathogenic fungi.
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Comparative Potency: Exhibits synergistic activity when present in the natural epicuticular matrix alongside other PMFs like 3,5,7-trimethoxyflavone.
Cytotoxic & Anticancer Potential
While often overshadowed by the 5,6,7,4'-isomer, 3,5,6,7-Tetramethoxyflavone is a bioactive constituent of antitumor extracts from Gomphrena martiana.
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Context: It co-occurs with highly active cytotoxic agents (e.g., 5,6,4'-trihydroxy-7,3'-dimethoxyflavone).
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Activity Profile: It contributes to the overall cytotoxicity of the extract but generally shows lower potency in isolation compared to its hydroxylated counterparts (which can form hydrogen bonds with kinase targets).
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Pharmacological Role: Its value lies in metabolic resistance . The 5-methoxy and 7-methoxy groups block glucuronidation sites, potentially serving as a bioavailability enhancer for co-administered drugs or acting as a stable scaffold for synthetic modification.
Anti-inflammatory Modulation
Recent metabolomic profiling of Oudemansiella raphanipes (a medicinal mushroom) identified 3,5,6,7-Tetramethoxyflavone as a notable constituent in ethanol extracts exhibiting anti-inflammatory effects.
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Pathway: Modulation of NF-κB signaling (inferred from PMF class behavior).
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Target: Reduction of nitric oxide (NO) production in LPS-stimulated macrophages.
Mechanistic Insights: The "Lipophilic Shield" Effect
The biological behavior of 3,5,6,7-Tetramethoxyflavone is governed by the Lipophilic Shield Effect . Methylation "caps" the polar hydroxyl groups, preventing rapid Phase II metabolism (glucuronidation/sulfation) and facilitating passive diffusion across lipid bilayers.
Structural-Activity Relationship (SAR)
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3-Methoxy Group: Prevents oxidative degradation typical of 3-OH flavonols; enhances stability.
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5-Methoxy Group: Eliminates the strong intramolecular hydrogen bond (seen in 5-OH flavones), altering the electron density of the carbonyl at C4.
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6,7-Dimethoxy Pattern: A critical pharmacophore often associated with inhibition of P-glycoprotein (P-gp) transporters, suggesting potential utility in reversing multidrug resistance (MDR).
Caption: The "Lipophilic Shield" mechanism enabling 3,5,6,7-Tetramethoxyflavone to bypass metabolic checkpoints and penetrate cellular barriers.
Experimental Protocols
Isolation from Gomphrena martiana
To obtain high-purity 3,5,6,7-Tetramethoxyflavone for research, extraction from natural sources is often preferred over complex total synthesis.
Reagents: Dichloromethane (DCM), Methanol (MeOH), Silica Gel (60-200 mesh), Sephadex LH-20.
Workflow:
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Extraction: Macerate air-dried roots/aerial parts of G. martiana in DCM at room temperature for 48 hours.
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Filtration: Filter and concentrate the extract under reduced pressure (Rotary Evaporator, <40°C).
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Primary Fractionation: Subject the crude residue to Vacuum Liquid Chromatography (VLC) on silica gel.
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Gradient: Hexane → Hexane:EtOAc (increasing polarity).
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Purification: Subject the flavonoid-rich fraction (eluted at ~30-40% EtOAc) to Sephadex LH-20 column chromatography.
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Eluent: MeOH or DCM:MeOH (1:1).
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Crystallization: Recrystallize from MeOH/Chloroform to yield yellow needles.
Caption: Step-by-step isolation workflow for obtaining 3,5,6,7-Tetramethoxyflavone from plant biomass.
Antifungal Susceptibility Assay (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., Cladosporium spp.).
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Preparation: Dissolve 3,5,6,7-Tetramethoxyflavone in DMSO (Stock: 10 mg/mL).
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Dilution: Prepare serial dilutions in 96-well plates using Potato Dextrose Broth (PDB). Final concentrations: 0.5 – 250 µg/mL.
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Inoculation: Add fungal spore suspension (10⁵ spores/mL) to each well.
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Incubation: Incubate at 25°C for 48–72 hours.
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Readout: Visual inspection or optical density (OD₆₀₀) measurement.
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Validation: Include Amphotericin B as a positive control.
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References
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Buschi, C. A., Pomilio, A. B., & Gros, E. G. (1980). "New methylated flavonoids from Gomphrena martiana." Phytochemistry, 19(5), 903-904. Link
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Tomás-Barberán, F. A., Msonthi, J. D., & Hostettmann, K. (1988).[5] "Antifungal epicuticular methylated flavonoids from Helichrysum nitens."[5] Phytochemistry, 27(3), 753-755. Link
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Guo, M., et al. (2021). "Chemical constituents and anticancer activity of the petroleum ether extract from the fruiting of Oudemansiella raphanipes." Chemistry of Natural Compounds, 57, 976–977.[4] Link
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PubChem. (2025). "3,5,6,7-Tetramethoxyflavone (Compound CID 471721)."[4] National Library of Medicine. Link
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Pomilio, A. B., et al. (2011). "(Iso)Flav(an)ones, Chalcones, Catechins, and Theaflavins as Anticarcinogens: Mechanisms, Anti-Multidrug Resistance and QSAR Studies." Current Medicinal Chemistry. Link
Sources
- 1. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 2. Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
